molecular formula C20H18ClN3O4S B2875239 4-((4-chlorophenyl)thio)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butanamide CAS No. 922929-47-3

4-((4-chlorophenyl)thio)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butanamide

Cat. No. B2875239
CAS RN: 922929-47-3
M. Wt: 431.89
InChI Key: AXLXACLMAZRTLT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound’s structure is likely to be largely planar due to the presence of the aromatic rings. The dihydrobenzodioxin ring and the oxadiazole ring could potentially participate in pi stacking interactions .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-withdrawing chlorophenyl group and the electron-donating dihydrobenzodioxin group. The oxadiazole ring might also participate in nucleophilic or electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its functional groups. For example, the presence of the chlorophenyl group could increase the compound’s lipophilicity, while the oxadiazole ring could contribute to its stability .

Scientific Research Applications

Synthesis and Biological Properties

The synthesis of compounds with 1,3,4-oxadiazole structures involves the reaction of amino-oxadiazoles with various chloroacetyl and chloropropanoyl derivatives, leading to compounds exhibiting local anaesthetic activity. This chemical manipulation suggests the versatility of the oxadiazole moiety in producing compounds with significant biological activities (Saxena et al., 1984).

Antioxidant Activity

The antioxidant properties of 1,3,4-oxadiazole derivatives have been explored through the synthesis of new compounds bearing phenolic structures. These compounds have demonstrated significant free-radical scavenging abilities, indicating their potential as antioxidants (Shakir et al., 2014).

Urease Inhibition

Research into indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides has identified potent inhibitors of the urease enzyme. This suggests applications in designing therapeutic agents targeting urease-mediated conditions (Nazir et al., 2018).

properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c21-14-4-6-15(7-5-14)29-11-1-2-18(25)22-20-24-23-19(28-20)13-3-8-16-17(12-13)27-10-9-26-16/h3-8,12H,1-2,9-11H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLXACLMAZRTLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCCSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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